Cas no 196304-09-3 (1H-Imidazol-5-amine,N,N,1-trimethyl-)

1H-Imidazol-5-amine, N,N,1-trimethyl-, is a substituted imidazole derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a tertiary amine group and a methylated imidazole core, which may enhance stability and reactivity in various chemical processes. This compound is of interest due to its potential as an intermediate in the synthesis of biologically active molecules, including drug candidates and agrochemicals. The presence of multiple methyl groups can influence solubility and steric properties, making it useful in selective reactions. Its well-defined molecular structure allows for precise modifications, supporting research in medicinal chemistry and material science. Proper handling and storage are recommended to maintain its integrity.
1H-Imidazol-5-amine,N,N,1-trimethyl- structure
196304-09-3 structure
Product Name:1H-Imidazol-5-amine,N,N,1-trimethyl-
CAS No:196304-09-3
MF:C6H11N3
MW:125.171640634537
CID:116921
PubChem ID:69424345
Update Time:2025-06-03

1H-Imidazol-5-amine,N,N,1-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazol-5-amine,N,N,1-trimethyl-
    • N,N,1-Trimethyl-1H-imidazol-5-amine
    • 1H-Imidazol-5-amine,N,N,1-trimethyl-(9CI)
    • SCHEMBL5387195
    • 196304-09-3
    • Inchi: 1S/C6H11N3/c1-8(2)6-4-7-5-9(6)3/h4-5H,1-3H3
    • InChI Key: WPVSNFNDOUAGJK-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1=CN=CN1C

Computed Properties

  • Exact Mass: 125.095
  • Monoisotopic Mass: 125.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 92.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.1A^2
  • XLogP3: 0.5

1H-Imidazol-5-amine,N,N,1-trimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A069004565-1g
N,N,1-Trimethyl-1H-imidazol-5-amine
196304-09-3 97%
1g
$697.68 2023-09-02
Chemenu
CM514003-1g
N,N,1-Trimethyl-1H-imidazol-5-amine
196304-09-3 97%
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Additional information on 1H-Imidazol-5-amine,N,N,1-trimethyl-

Introduction to 1H-Imidazol-5-amine,N,N,1-trimethyl (CAS No. 196304-09-3) and Its Emerging Applications in Chemical Biology and Medicine

The compound 1H-Imidazol-5-amine,N,N,1-trimethyl (CAS No. 196304-09-3) represents a fascinating class of heterocyclic amines that have garnered significant attention in the fields of chemical biology and medicinal chemistry. This molecule, characterized by its trimethylated imidazole core, exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel therapeutic agents. The imidazole ring, a prominent motif in many bioactive molecules, contributes to the compound's ability to interact with biological targets, while the N,N,1-trimethyl substitution pattern enhances its pharmacological potential.

Recent advancements in the study of 1H-Imidazol-5-amine,N,N,1-trimethyl have highlighted its role in modulating various biological pathways. The compound has been shown to exhibit significant promise in the context of anticancer therapy, where its ability to inhibit key enzymes involved in cell proliferation and survival has been extensively explored. Research indicates that this molecule can selectively target cancer cells while minimizing toxicity to healthy tissues, making it an attractive candidate for further development.

In addition to its anticancer applications, 1H-Imidazol-5-amine,N,N,1-trimethyl has also been investigated for its potential in treating inflammatory and neurodegenerative diseases. Studies have demonstrated that the compound can modulate inflammatory cytokine production and reduce oxidative stress, which are hallmark features of chronic inflammatory conditions. Furthermore, its interaction with specific neurotransmitter receptors suggests a possible role in alleviating symptoms associated with neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

The structural versatility of 1H-Imidazol-5-amine,N,N,1-trimethyl allows for further chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties. Researchers have leveraged this flexibility to develop novel analogs that exhibit improved solubility, bioavailability, and target specificity. These derivatives are being tested in preclinical studies to evaluate their efficacy and safety profiles in various disease models.

One particularly intriguing aspect of 1H-Imidazol-5-amine,N,N,1-trimethyl is its potential as a scaffold for drug-drug interactions. The compound's ability to bind to multiple targets simultaneously opens up possibilities for combinatorial therapies that could synergistically enhance therapeutic outcomes. This concept is particularly relevant in the treatment of multidrug-resistant cancers, where combination strategies are often necessary to overcome resistance mechanisms.

The synthesis of 1H-Imidazol-5-amine,N,N,1-trimethyl involves a series of well-established organic reactions that highlight its synthetic accessibility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the imidazole ring. Subsequent functionalization steps introduce the N,N,1-trimethyl group through selective alkylation or other methods. These synthetic routes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

From a computational chemistry perspective, 1H-Imidazol-5-amine,N,N,1-trimethyl has been extensively studied using molecular modeling techniques. These studies have provided valuable insights into its binding mode with biological targets and have guided the design of more potent derivatives. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict the compound's behavior at the atomic level.

The pharmacokinetic properties of 1H-Imidazol-5-amine,N,N,1-trimethyl are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use. Preclinical studies have provided data on its metabolic stability and excretion pathways, which are essential for determining appropriate dosing regimens and minimizing potential side effects.

In conclusion, 1H-imidazol - 5 - amine,n,n, 1 -trimethyl (cas no 196304 -09 -3) is a versatile and promising compound with significant potential in pharmaceutical development. Its unique structural features and biological activities make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule, 196304 -09 -3 will undoubtedly play a crucial role in advancing our understanding of chemical biology and medicine.

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